molecular formula C10H11ClN2O2 B2695014 Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride CAS No. 1914148-56-3

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride

Cat. No.: B2695014
CAS No.: 1914148-56-3
M. Wt: 226.66
InChI Key: UABVDDRJHVFTEH-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride is a chemical compound belonging to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The compound is recognized for its potential in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The final step involves the esterification of the carboxylate group and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted imidazopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride can be compared with other imidazopyridine derivatives, such as:

  • Methyl imidazo[1,5-a]pyridine-7-carboxylate
  • Ethyl imidazo[1,2-a]pyridine-7-carboxylate

These compounds share similar core structures but differ in their substituents and specific properties. This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVDDRJHVFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=CN2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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